molecular formula C21H17NO4 B5713150 diphenylmethyl 3-methyl-4-nitrobenzoate

diphenylmethyl 3-methyl-4-nitrobenzoate

Cat. No. B5713150
M. Wt: 347.4 g/mol
InChI Key: IWKKUYCVDAWDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenylmethyl 3-methyl-4-nitrobenzoate is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the benzophenone family of compounds and is used as a photosensitizer in various applications. This compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of diphenylmethyl 3-methyl-4-nitrobenzoate involves the absorption of light at a specific wavelength, which causes the compound to enter an excited state. This excited state can then interact with other molecules, leading to the production of reactive oxygen species that can cause cell damage or death. This mechanism is exploited in photodynamic therapy, where the compound is selectively taken up by cancer cells and activated by light to cause cell death.
Biochemical and Physiological Effects:
Diphenylmethyl 3-methyl-4-nitrobenzoate has been shown to have a range of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment. However, it can also cause damage to healthy cells, leading to potential side effects. Additionally, the compound has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of diphenylmethyl 3-methyl-4-nitrobenzoate is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. However, its use in lab experiments is limited by its potential toxicity to healthy cells and the need for specialized equipment to activate the compound using light. Additionally, the compound has limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research involving diphenylmethyl 3-methyl-4-nitrobenzoate. One area of interest is the development of new derivatives with improved properties, such as increased solubility and decreased toxicity. Additionally, there is ongoing research into the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its effectiveness in cancer treatment. Finally, there is interest in exploring the antioxidant properties of this compound for potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of diphenylmethyl 3-methyl-4-nitrobenzoate involves the reaction of benzophenone with methyl nitroacetate in the presence of a base. The reaction proceeds via a Michael addition followed by an elimination reaction to form the final product. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

Diphenylmethyl 3-methyl-4-nitrobenzoate has been used in various scientific research applications. It is commonly used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent. This compound has also been used in the synthesis of other benzophenone derivatives for various applications, including as inhibitors of protein kinases and as fluorescent probes for imaging.

properties

IUPAC Name

benzhydryl 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-15-14-18(12-13-19(15)22(24)25)21(23)26-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKKUYCVDAWDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzhydryl 3-methyl-4-nitrobenzoate

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